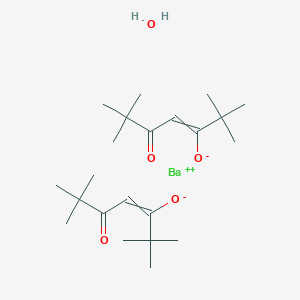
barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate is a chemical compound with the molecular formula C22H38BaO4This compound is used in various scientific research applications, particularly in the preparation of superconducting thin films .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate typically involves the reaction of barium salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified and crystallized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in solid form and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced barium complexes.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce barium oxides, while reduction reactions may yield barium hydrides. Substitution reactions can result in the formation of new barium complexes with different ligands .
Scientific Research Applications
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various barium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the preparation of superconducting thin films and other advanced materials
Mechanism of Action
The mechanism of action of barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can then participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate: A similar compound with slight variations in its chemical structure.
Barium 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Another related compound with similar properties and applications
Uniqueness
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in the preparation of superconducting thin films and other advanced materials .
Properties
IUPAC Name |
barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALGUJWYYNHDY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














